N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide
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Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a useful research compound. Its molecular formula is C21H30N2O2 and its molecular weight is 342.483. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties and Clinical Use
Metoclopramide, a compound with a somewhat similar structure to N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide, showcases the potential for various scientific research applications, particularly in gastrointestinal diagnostics and treatments for various types of vomiting and gastro-intestinal disorders. Its effects on the motility of the gastro-intestinal tract have been extensively studied, demonstrating improved tone and peristalsis of the stomach and accelerated gastric emptying, among other benefits. These pharmacodynamic studies establish a foundation for further exploration into related compounds like this compound for potential therapeutic applications or diagnostic uses in gastroenterology (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Environmental Impact of Chemical Compounds
Research on parabens, which share functional similarities with benzamide derivatives, underscores the importance of understanding the environmental fate and behavior of such chemicals. Studies have highlighted that despite treatments that eliminate them from wastewater effectively, parabens persist in the environment, suggesting a need for further research into the biodegradability and ecological impact of related compounds, including this compound. The presence of these chemicals in water sources worldwide calls for an in-depth investigation into their environmental safety and potential endocrine-disrupting properties (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Chemistry and Drug Metabolism
Understanding the metabolic fate of therapeutic agents is crucial for drug development and safety assessment. Studies on compounds like amitriptyline and nortriptyline provide insights into the oxidative metabolism and pharmacokinetics of benzamide derivatives. Such research elucidates the pathways through which these compounds are metabolized in the body, including hydroxylation and conjugation processes, which can inform the development and evaluation of this compound for potential medical applications (Breyer-Pfaff, 2004).
Environmental Safety of Chemicals
The environmental safety of surfactants and related compounds, including their biodegradation, toxicity, and impact on aquatic environments, provides a model for assessing the safety of complex chemicals like this compound. Research in this area can guide the development of environmentally sustainable practices for the production and disposal of such chemicals, ensuring they do not pose a risk to ecosystems or human health (Cowan-Ellsberry, Belanger, Dorn, Dyer, McAvoy, Sanderson, Versteeg, Ferrer, & Stanton, 2014).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-25-20-12-15-23(16-13-20)19-9-7-18(8-10-19)21(24)22-14-11-17-5-3-2-4-6-17/h5,7-10,20H,2-4,6,11-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXLXLYHDFVJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.